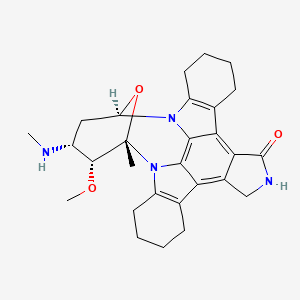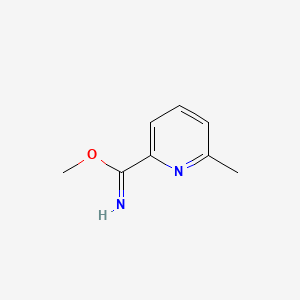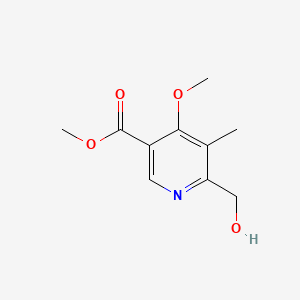
1,1',2,2',3,3',4,4'-Octahydro Staurosporine
Vue d'ensemble
Description
1,1',2,2',3,3',4,4'-Octahydro Staurosporine, also known as (−)-9-demethyl-6,7-dihydro-11-oxo-6H-pyrido[1,2-a]indolizine-1,9a(10H)-dicarboxylic acid, is a natural product that was first isolated from the fermentation broth of Streptomyces staurosporeus in 1977. It is a potent inhibitor of protein kinases and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 1,1',2,2',3,3',4,4'-Octahydro Staurosporine is primarily through the inhibition of protein kinases. It binds to the ATP-binding site of these kinases and prevents the transfer of phosphate groups to their downstream targets. This, in turn, leads to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
1,1',2,2',3,3',4,4'-Octahydro Staurosporine has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic proteins. It can also inhibit angiogenesis, which is the process of forming new blood vessels, by blocking the VEGF signaling pathway. Additionally, it can modulate the immune system by inhibiting the activity of T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,1',2,2',3,3',4,4'-Octahydro Staurosporine has several advantages for lab experiments. It is a potent inhibitor of protein kinases, which makes it a valuable tool for studying cellular signaling pathways. It is also relatively stable and can be stored for long periods without significant degradation. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 1,1',2,2',3,3',4,4'-Octahydro Staurosporine. One of the most promising areas is its potential therapeutic applications in cancer treatment. Several studies have shown that it can induce apoptosis in cancer cells and inhibit angiogenesis, which makes it a valuable candidate for developing new cancer therapies. Another potential direction is its use as a tool for studying cellular signaling pathways. By inhibiting protein kinases, it can help researchers understand the complex mechanisms that regulate cellular processes. Finally, there is also potential for developing new synthetic analogs of 1,1',2,2',3,3',4,4'-Octahydro Staurosporine with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1,1',2,2',3,3',4,4'-Octahydro Staurosporine is a complex process that involves several steps. The first step is the preparation of the key intermediate, 7-oxo-6,7-dihydroindolizine-1-carboxylic acid, which is then converted to the desired compound through a series of chemical reactions. The synthesis of this compound has been reported by several research groups, and various methods have been developed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1,1',2,2',3,3',4,4'-Octahydro Staurosporine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It is a potent inhibitor of protein kinases, which play a crucial role in cellular signaling pathways. By inhibiting these kinases, 1,1',2,2',3,3',4,4'-Octahydro Staurosporine can modulate various cellular processes, including cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h17,20,26,29H,4-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTABXDSZIOUGU-FYTWVXJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=C(N2C7=C53)CCCC8)CNC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(CCCC4)C5=C6C(=C7C8=C(N2C7=C53)CCCC8)CNC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858237 | |
| Record name | (5S,6R,7R,9R)-6-Methoxy-5-methyl-7-(methylamino)-1,2,3,4,6,7,8,9,10,11,12,13,15,16-tetradecahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71751281 | |
CAS RN |
220038-18-6 | |
| Record name | (5S,6R,7R,9R)-6-Methoxy-5-methyl-7-(methylamino)-1,2,3,4,6,7,8,9,10,11,12,13,15,16-tetradecahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B590214.png)
![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)


